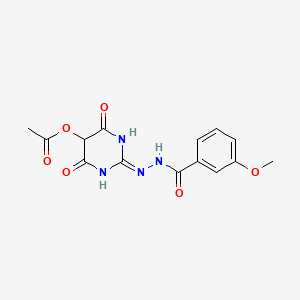
Benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a methoxy group on the benzoic acid ring and a hydrazide linkage to a pyrimidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide typically involves multiple steps:
Preparation of 3-methoxybenzoic acid: This can be achieved through the methylation of benzoic acid using methanol and a suitable catalyst.
Formation of the hydrazide: The 3-methoxybenzoic acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate.
Synthesis of the pyrimidinylidene moiety: This involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene structure.
Coupling reaction: Finally, the hydrazide and pyrimidinylidene moieties are coupled together under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the hydrazide linkage.
Reduction: Reduction reactions can occur at the pyrimidinylidene moiety, potentially leading to the formation of tetrahydropyrimidine derivatives.
Substitution: The methoxy group on the benzoic acid ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation products: Carboxylic acids, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Possible antimicrobial properties against certain pathogens.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Polymer Science: Possible applications in the development of new polymers with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide linkage and pyrimidinylidene moiety may play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds such as 3-methoxybenzoic acid, 4-hydroxybenzoic acid.
Hydrazides: Compounds like isoniazid, hydralazine.
Pyrimidinylidene derivatives: Compounds such as uracil, thymine.
Uniqueness
The unique combination of the methoxybenzoic acid, hydrazide, and pyrimidinylidene moieties in benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide sets it apart from other similar compounds. This structural uniqueness may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
CAS No. |
40623-25-4 |
|---|---|
Molecular Formula |
C14H14N4O6 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
[2-[(3-methoxybenzoyl)hydrazinylidene]-4,6-dioxo-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C14H14N4O6/c1-7(19)24-10-12(21)15-14(16-13(10)22)18-17-11(20)8-4-3-5-9(6-8)23-2/h3-6,10H,1-2H3,(H,17,20)(H2,15,16,18,21,22) |
InChI Key |
IEYQKPKPYVRNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)NC(=NNC(=O)C2=CC(=CC=C2)OC)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















